

# A Technical Guide to High-Purity Medroxyprogesterone-d3 for Research Applications

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## Compound of Interest

Compound Name: Medroxyprogesterone-d3

Cat. No.: B602718

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity

**Medroxyprogesterone-d3**, a critical tool for quantitative bioanalytical studies.

**Medroxyprogesterone-d3** is the deuterium-labeled form of Medroxyprogesterone, a synthetic progestin. Its primary application in research is as an internal standard for the accurate quantification of Medroxyprogesterone and its metabolites in complex biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations during sample preparation and analysis.

## Commercial Supplier and Product Specifications

A variety of suppliers offer high-purity **Medroxyprogesterone-d3** and its acetate derivative. The following table summarizes key quantitative data from several prominent commercial sources to facilitate comparison. It is important to note that product specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Isotopic Enrichment
MedChemExpress	Medroxyprogesterone-d3	162462-69-3	C <sub>22</sub> H <sub>29</sub> D <sub>3</sub> O <sub>3</sub>	98.82% (LCMS)[1]	Not specified
MedChemExpress	Medroxyprogesterone acetate-d3	Not specified	C <sub>24</sub> H <sub>31</sub> D <sub>3</sub> O <sub>4</sub>	98.13% (HPLC)[2]	Not specified
LGC Standards	Medroxy Progesterone-d3	162462-69-3	C <sub>22</sub> H <sub>29</sub> D <sub>3</sub> O <sub>3</sub>	>95% (HPLC) [3]	Not specified
BOC Sciences	Medroxyprogesterone-[d3]	162462-69-3	Not specified	>95%[4]	Not specified
BOC Sciences	Medroxyprogesterone acetate-13C2-d3	Not specified	Not specified	95% by HPLC	98% atom D; 98% atom 13C[4]
Simson Pharma	Medroxy Progesterone D3	162462-69-3	C <sub>22</sub> H <sub>29</sub> D <sub>3</sub> O <sub>3</sub>	Not specified	Not specified
Santa Cruz Biotechnology	Medroxyprogesterone-d3	162462-69-3	C <sub>22</sub> H <sub>29</sub> D <sub>3</sub> O <sub>3</sub>	Not specified	Not specified
WITEGA Laboratorien	Medroxyprogesterone acetate-D3	Not specified	Not specified	High chemical purity	Well-defined labeling[5]

## Experimental Protocols: Quantification of Medroxyprogesterone in Biological Matrices using Medroxyprogesterone-d3 Internal Standard

The following is a generalized protocol for the quantification of Medroxyprogesterone in plasma or serum using **Medroxyprogesterone-d3** as an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.

## 1. Preparation of Standards and Internal Standard Stock Solutions

- Medroxyprogesterone Stock Solution: Accurately weigh a known amount of Medroxyprogesterone reference standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Medroxyprogesterone-d3** Internal Standard (IS) Stock Solution: Accurately weigh a known amount of **Medroxyprogesterone-d3** and dissolve it in the same solvent as the analyte stock solution to a known concentration (e.g., 1 mg/mL).
- Working Solutions: Prepare a series of working standard solutions by serial dilution of the Medroxyprogesterone stock solution. Prepare a working internal standard solution by diluting the IS stock solution to a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

## 2. Sample Preparation (Liquid-Liquid Extraction)

This is a common method for extracting steroids from biological matrices.

- Pipette a known volume of the biological sample (e.g., 200  $\mu$ L of plasma or serum) into a clean microcentrifuge tube.
- Add a precise volume of the **Medroxyprogesterone-d3** working internal standard solution to each sample, calibrator, and quality control sample.
- Vortex briefly to mix.
- Add a water-immiscible organic solvent for extraction (e.g., 1 mL of methyl tert-butyl ether or a mixture of pentane and ethyl acetate).
- Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard.

- Centrifuge the samples to separate the organic and aqueous layers.
- Carefully transfer the organic (upper) layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at an appropriate temperature (e.g., 40°C).
- Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

### 3. LC-MS/MS Analysis

- Chromatographic Separation:
  - Column: A C18 reverse-phase column is typically used for steroid analysis.
  - Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve good separation.
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
  - Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected onto the column.
- Mass Spectrometric Detection:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Medroxyprogesterone and **Medroxyprogesterone-d3** are monitored.
    - Example Transitions: These need to be empirically determined on the specific mass spectrometer. For Medroxyprogesterone, a potential precursor ion would be its protonated molecule  $[M+H]^+$ . The product ions would be characteristic fragments. The precursor ion for **Medroxyprogesterone-d3** will be 3 mass units higher than that of the unlabeled compound.

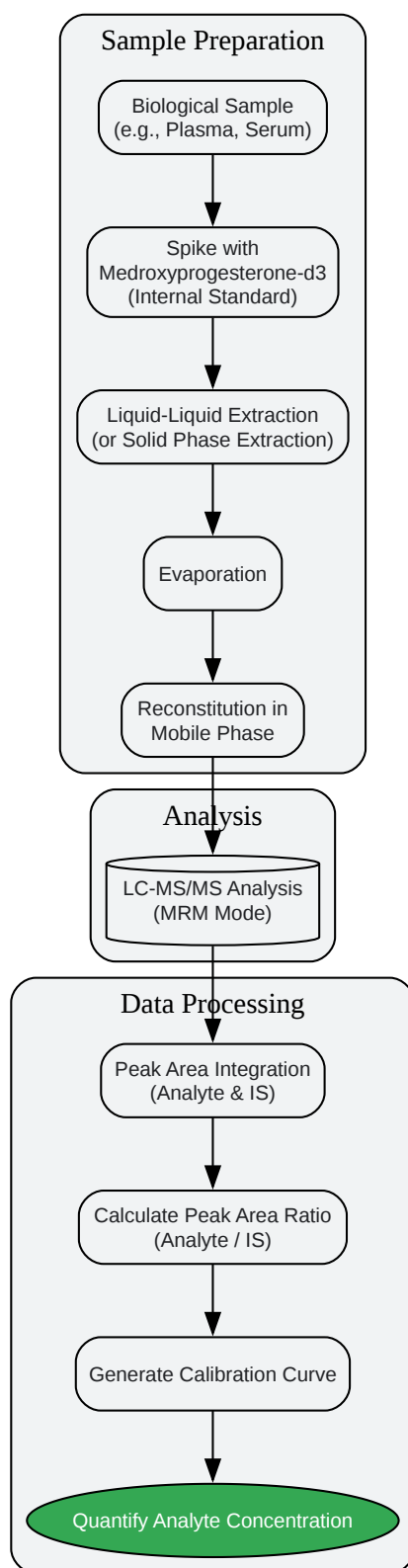
#### 4. Data Analysis and Quantification

- A calibration curve is constructed by plotting the ratio of the peak area of the Medroxyprogesterone to the peak area of the **Medroxyprogesterone-d3** internal standard against the known concentrations of the calibration standards.
- The concentration of Medroxyprogesterone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

## Visualizations

### Experimental Workflow for Internal Standard-Based Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS/MS.



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Workflow for analyte quantification using an internal standard.

This technical guide provides a foundational understanding of the procurement and application of high-purity **Medroxyprogesterone-d3** for research purposes. For successful implementation, it is imperative that researchers further consult specific product documentation and validate the analytical method according to established regulatory guidelines.

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